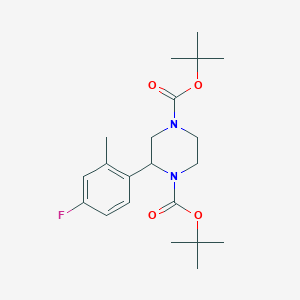

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate

Description

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a piperazine derivative featuring two tert-butyl carboxylate groups at positions 1 and 4 and a 4-fluoro-2-methylphenyl substituent at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. The tert-butyl groups act as protective moieties for the amine functionalities, while the aromatic substituent at position 2 modulates electronic and steric properties, influencing both synthetic accessibility and biological interactions .

Properties

Molecular Formula |

C21H31FN2O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3 |

InChI Key |

AHBVODBCQCDZKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the reaction of 4-fluoro-2-methylphenylpiperazine with di-tert-butyl dicarbonate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: In the study of biological pathways and interactions involving piperazine derivatives.

Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors or enzymes.

Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular formulas, weights, substituents, and key properties of the target compound and its analogs:

Biological Activity

Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate, with the CAS number 1192874-45-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group and a fluorinated aromatic moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound is illustrated below:

Chemical Structure

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of piperazine derivatives, including this compound. The compound's activity against various bacterial strains has been investigated, particularly its inhibitory effects on gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

A comparative study was conducted to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1:

| Compound | Zone of Inhibition (mm) | Comparison Standard (Streptomycin) |

|---|---|---|

| This compound | 18.5 ± 0.5 | 36.6 ± 0.3 |

| Streptomycin | 36.6 ± 0.3 | - |

The compound exhibited a moderate antibacterial effect with a zone of inhibition of 18.5 mm against S. aureus, which is significantly lower than the standard drug Streptomycin.

The mechanism by which this compound exerts its biological effects may involve modulation of specific receptors or enzymes related to bacterial cell wall synthesis or protein synthesis pathways. Similar compounds have been shown to inhibit bacterial growth by targeting the DHDPS enzyme involved in lysine biosynthesis, which is essential for bacterial survival.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the compound has favorable solubility and permeability properties that could enhance its bioavailability.

Summary of Key Findings

- Antimicrobial Activity : The compound demonstrated moderate antibacterial activity against S. aureus and E. coli.

- Mechanistic Insights : Potential involvement in inhibiting key enzymatic pathways in bacteria.

- Pharmacokinetics : Favorable ADME characteristics suggest potential for further development as an antimicrobial agent.

Future Directions

Further research is warranted to optimize the structure of this compound to enhance its biological activity and selectivity for target pathogens. In vivo studies will also be essential to assess its therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.